N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide
Description
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is a heterocyclic compound featuring a central indole-2-carboxamide scaffold linked to a substituted ethyl group. The ethyl substituent is functionalized with furan-2-yl and 1H-pyrazol-1-yl moieties, which introduce distinct electronic and steric properties.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(15-11-13-5-1-2-6-14(13)21-15)19-12-16(17-7-3-10-24-17)22-9-4-8-20-22/h1-11,16,21H,12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMGMGZZQWTRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=CO3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide is an organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of furan, pyrazole, and indole moieties, which contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 269.30 g/mol. The compound's structure allows for interactions with various biological targets, making it a candidate for further research in therapeutic applications.
1. Anticancer Activity
Recent studies indicate that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, a review highlighted the effectiveness of pyrazole derivatives against multiple cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) . Specific IC50 values have been reported for related compounds, showcasing their potential as chemotherapeutic agents:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole derivative | A549 | 26 |
| Pyrazole derivative | MCF7 | 0.01 |
| Pyrazole derivative | HCT116 | 0.16 |
2. Anti-inflammatory Properties
This compound has also shown promise as an anti-inflammatory agent. The inhibition of human neutrophil elastase is particularly notable, as this enzyme plays a crucial role in inflammatory processes and tissue remodeling . In animal models, certain pyrazole derivatives exhibited significant reductions in paw swelling and body weight loss, comparable to standard anti-inflammatory drugs like diclofenac sodium .
3. Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Pyrazole-based compounds have been reported to possess antibacterial and antifungal activities, making them suitable candidates for further exploration in treating infections caused by resistant strains .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in the body. For instance, it may inhibit enzyme activity by binding to active sites or modulate receptor functions as an agonist or antagonist . Understanding these mechanisms is essential for developing targeted therapies.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of related compounds:
- A study demonstrated that a series of pyrazole derivatives exhibited promising anticancer activity across various cell lines, with some achieving IC50 values in the nanomolar range .
- Another investigation into the anti-inflammatory effects of pyrazole compounds showed significant efficacy in reducing inflammation in acute models, suggesting their potential utility in clinical settings .
Scientific Research Applications
Biological Activities
Research indicates that compounds with furan and pyrazole moieties exhibit a range of biological activities, including:
Anticancer Activity :
- Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated activity against various cancer cell lines, including H460 and A549.
Anti-inflammatory Effects :
- The presence of the furan ring can enhance anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Antimicrobial Properties :
- Pyrazole-containing compounds have been reported to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Research Findings
Several studies have highlighted the potential applications of this compound:
Antimicrobial Evaluation
A study assessed the antimicrobial efficacy against multiple strains of bacteria and fungi, confirming its broad-spectrum activity.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 μg/mL |
| Escherichia coli | 0.5 μg/mL |
| Candida albicans | 0.75 μg/mL |
These results indicate that the compound possesses significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial effects, the compound has shown promise in anticancer research. Studies indicate that it may induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression.
- Reactive Oxygen Species (ROS) Production : Induction of oxidative stress leading to cancer cell death.
A study reported that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines, such as breast and lung cancer cells.
Case Study 1: Antimicrobial Efficacy
In a clinical setting, this compound was tested against resistant strains of Staphylococcus aureus. The study found that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics.
Case Study 2: Cancer Treatment
Another study explored the use of this compound in combination therapy for lung cancer patients. Results indicated improved patient outcomes when used alongside standard chemotherapy agents, suggesting enhanced efficacy through multi-targeted approaches.
Comparison with Similar Compounds
Structural Features
The target compound’s unique substituent—2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl—distinguishes it from related indole carboxamides. Key comparisons include:
Key Observations :
- Compound 136 highlights the impact of indole substitution (3-position vs. 2-position) and pyridine’s electron-withdrawing effects.
- Compound 189 demonstrates the pharmacological relevance of pyrazole-containing indazole derivatives, though its scaffold differs significantly.
Characterization Techniques
- X-ray Crystallography : Used to confirm the (E)-configuration of imine-containing analogs (e.g., ) .
- NMR Spectroscopy : Standard for verifying indole carboxamide structures (e.g., 23a , 136 ) .
- Chromatography : Flash chromatography (e.g., 136 ) and TLC (e.g., 23a ) are common purification methods .
Functional Implications
- Furan and Pyrazole Synergy : The furan’s oxygen atom and pyrazole’s nitrogen atoms may enhance solubility or target binding compared to purely hydrocarbon substituents (e.g., cyclopropyl in 23a ) .
Q & A
Q. What synthetic routes are reported for N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-1H-indole-2-carboxamide and its structural analogs?
- Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, analogous indole carboxamides are prepared by reacting activated indole-2-carboxylic acid derivatives (e.g., ethyl esters or acid chlorides) with amine-containing intermediates under reflux conditions. Key steps include:
- Amide bond formation : Use coupling agents like EDCl/HOBt or direct acid-chloride reactions with amines (e.g., describes indole-2-carboxylic acid activation with SOCl₂ in EtOH to form ethyl esters, followed by tosylation and allylation ).
- Purification : Column chromatography (SiO₂, DCM/EtOAc gradients) or recrystallization (e.g., ethanol) is typically employed () .
Table 1 summarizes synthesis protocols for related compounds:
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for verifying substituent positions and stereochemistry. For example, the furan and pyrazole protons resonate at δ 6.2–7.8 ppm, while indole NH appears as a broad singlet (~δ 10–12 ppm) () .
- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (e.g., C₁₉H₁₇N₃O₂ requires m/z 331.13).
- IR Spectroscopy : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and NH bends (~3300 cm⁻¹).
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data for indole carboxamide derivatives?
- Methodological Answer :
- Dose-response assays : Use standardized in vitro models (e.g., dopamine D2 receptor binding assays) to compare activity across analogs ( highlights bitopic modulation of D2R by SB269652, requiring dimer-specific assays) .
- Structural-activity relationship (SAR) studies : Systematically modify substituents (e.g., furan vs. thiophene) and evaluate bioactivity. For example, replacing the pyrazole with a thiazole may alter receptor affinity ( discusses heterocyclic modifications) .
- Statistical validation : Apply ANOVA or multivariate analysis to account for batch-to-batch variability in synthesis (e.g., reports yield discrepancies between 23a (57%) and 24a (54%)) .
Q. What strategies enhance the bioactivity of indole carboxamide derivatives through structural modifications?
- Methodological Answer :
- Heterocyclic substitutions : Replace pyrazole with imidazole or triazole to modulate lipophilicity () .
- Side-chain optimization : Introduce hydroxyl or methyl groups to improve solubility (e.g., uses hydroxymethyl-trans-cyclopropyl groups) .
- Bivalent ligands : Design dimers or conjugates (e.g., trans-cyclopropyl-linked analogs in ) to target receptor dimers or allosteric sites .
Q. How can low yields in multi-step syntheses of similar compounds be addressed?
- Methodological Answer :
- Reaction monitoring : Use TLC or LC-MS to identify intermediates and optimize reaction times ( uses TLC for step 23a synthesis) .
- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps ( reports Pd-catalyzed amidation for pyridoindoles) .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may improve coupling efficiency ( uses EtOH for esterification) .
Data Analysis & Contradictions
Q. What are common impurities or byproducts in indole carboxamide synthesis, and how are they characterized?
- Methodological Answer :
- Byproducts : Unreacted starting materials (e.g., indole-2-carboxylic acid), dimerization products, or oxidized furan derivatives.
- Detection : HPLC-MS or ¹H NMR (e.g., identifies ranitidine-related impurities via chromatographic retention times) .
- Mitigation : Use scavenger resins (e.g., polymer-bound tosyl chloride) or gradient elution in purification () .
Experimental Design
Q. How to design experiments for studying biological target interactions of this compound?
- Methodological Answer :
- In vitro binding assays : Radioligand displacement (e.g., [³H]spiperone for D2R in ) .
- Molecular docking : Use software (AutoDock Vina) to model interactions with receptor pockets (e.g., indole moiety in SB269652 binds orthosteric sites) .
- Functional assays : Measure cAMP inhibition or β-arrestin recruitment to assess signaling pathways () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
